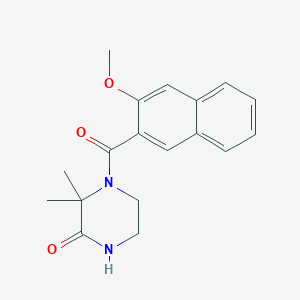
4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one is a fascinating chemical compound with unique properties that make it a promising candidate for various scientific research applications. This compound is characterized by its complex structure, which includes a naphthoyl group and a piperazinone ring, contributing to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one typically involves multiple steps, starting with the preparation of the naphthoyl intermediate. This intermediate is then reacted with a piperazine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like hydroxide ions or amines replace a leaving group on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce alcohols or amines.
科学研究应用
4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
相似化合物的比较
Similar Compounds
- 4-(3-Methoxy-2-naphthoyl)-3,4-dihydro-2(1H)-quinoxalinone
- 4-{[(3-Methoxy-2-naphthoyl)carbamothioyl]amino}benzoic acid
- 3-({[(3-Methoxy-2-naphthoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid
Uniqueness
Compared to similar compounds, 4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one stands out due to its unique structural features, which confer distinct chemical and biological properties. Its specific naphthoyl and piperazinone moieties contribute to its versatility and potential in various applications.
属性
IUPAC Name |
4-(3-methoxynaphthalene-2-carbonyl)-3,3-dimethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-18(2)17(22)19-8-9-20(18)16(21)14-10-12-6-4-5-7-13(12)11-15(14)23-3/h4-7,10-11H,8-9H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORUXYQDEFIZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC3=CC=CC=C3C=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
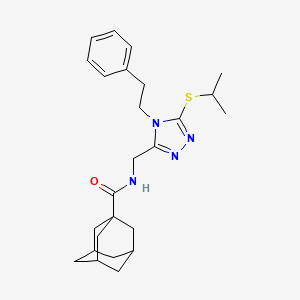
![3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide](/img/structure/B2481970.png)
![ethyl 2-{[(4H-1,2,4-triazol-4-yl)carbamothioyl]amino}acetate](/img/structure/B2481971.png)
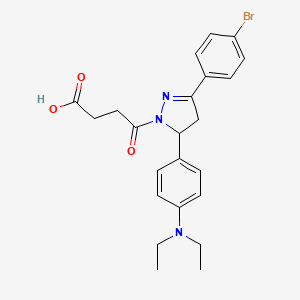
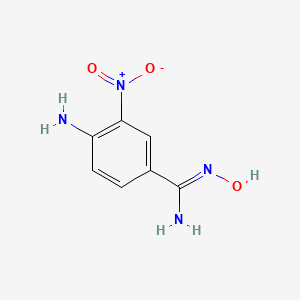
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2481974.png)
![6-Methoxyspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2481978.png)
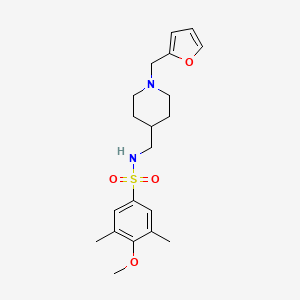
![1-[(2-chlorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2481981.png)
![6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)picolinonitrile](/img/structure/B2481984.png)
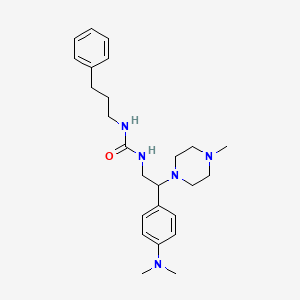
![ethyl 2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2481987.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}methanesulfonamide](/img/structure/B2481988.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,3-difluoro-N-methylcyclobutane-1-carboxamide](/img/structure/B2481989.png)
